![molecular formula C13H23N3O4S B5485909 4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide](/img/structure/B5485909.png)
4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that is involved in the regulation of various physiological processes, including blood pressure, vascular tone, platelet aggregation, and neurotransmitter release. BAY 73-6691 has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.
Mecanismo De Acción
4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide 73-6691 works by inhibiting sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By inhibiting sGC, 4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide 73-6691 increases the levels of cGMP, leading to vasodilation and improved blood flow.
Biochemical and physiological effects:
4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide 73-6691 has been shown to have a number of biochemical and physiological effects, including vasodilation, improved cardiac function, and reduced pulmonary hypertension. In addition, 4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide 73-6691 has been shown to inhibit platelet aggregation and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide 73-6691 in lab experiments is its potency and selectivity for sGC. This allows for precise modulation of cGMP levels and downstream signaling pathways. However, one limitation of using 4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide 73-6691 is its potential toxicity and off-target effects, which must be carefully monitored in experimental settings.
Direcciones Futuras
There are several future directions for research on 4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide 73-6691. One area of interest is the potential use of 4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide 73-6691 in the treatment of pulmonary arterial hypertension (PAH). PAH is a progressive and life-threatening disease characterized by elevated pulmonary arterial pressure, which can lead to right heart failure. 4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide 73-6691 has been shown to improve cardiac function and reduce pulmonary hypertension in animal models of heart failure, suggesting that it may have therapeutic potential in PAH. Another area of interest is the development of more selective and potent sGC inhibitors, which could lead to improved therapeutic outcomes and reduced side effects.
Métodos De Síntesis
The synthesis of 4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide 73-6691 involves a multi-step process, starting with the reaction of 4-chloro-1-butanesulfonyl chloride with 2-amino-5-methylpyridine to form 4-(2-amino-5-methylpyridin-4-yl)butane-1-sulfonic acid chloride. This intermediate is then reacted with 2-aminomethyl-7-methyl-6-oxo-1,6-diazaspiro[4.5]decane to form the final product, 4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide 73-6691.
Aplicaciones Científicas De Investigación
4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide 73-6691 has been widely studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases. In a study published in the Journal of Cardiovascular Pharmacology, 4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide 73-6691 was shown to improve cardiac function and reduce pulmonary hypertension in a rat model of heart failure. Another study published in the European Journal of Pharmacology demonstrated the potential of 4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide 73-6691 in the treatment of erectile dysfunction.
Propiedades
IUPAC Name |
4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]decan-2-yl)-4-oxobutane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4S/c1-15-7-3-5-13(12(15)18)6-8-16(10-13)11(17)4-2-9-21(14,19)20/h2-10H2,1H3,(H2,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQHUJDZHJZODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1=O)CCN(C2)C(=O)CCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(4-sec-butylphenyl)-3-cyano-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5485826.png)
![1-{1-[(2,4-dimethoxyphenyl)sulfonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5485833.png)

![1'-[(1-methylcyclopropyl)carbonyl]-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5485843.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B5485856.png)
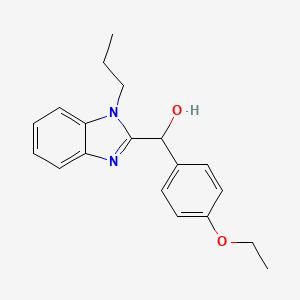
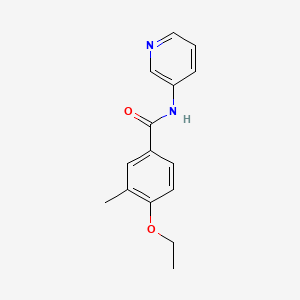
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5485875.png)
![N-cyclopent-3-en-1-yl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5485880.png)
![7-(4-ethoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5485892.png)
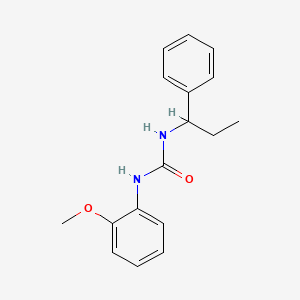
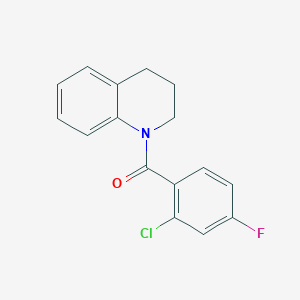
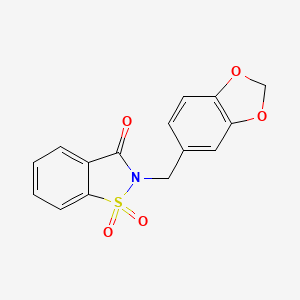
![2-[2-(2,2-diphenylethyl)-4-morpholinyl]ethanol](/img/structure/B5485926.png)